![molecular formula C11H10N2O3 B1436759 Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate CAS No. 861211-41-8](/img/structure/B1436759.png)
Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate, or M3I2C, is a synthetic compound that has been studied extensively as a potential therapeutic agent for a variety of diseases. M3I2C has been found to have several biochemical and physiological effects that have been explored in a number of studies.
Scientific Research Applications
Synthesis and Development of Novel Compounds
Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate and related compounds play a significant role in the synthesis of various novel chemical entities. For instance, reactions involving methyl 3-amino-1H-indole-2-carboxylates have been employed to produce 5H-pyrimido[5,4-b]indole derivatives, which are of interest for their potential pharmaceutical properties (Shestakov et al., 2009). Similarly, the synthesis of conformationally constrained tryptophan derivatives, which are useful in peptide and peptoid conformation elucidation studies, has been accomplished using related compounds (Horwell et al., 1994).
Antioxidant Activity
The antioxidant properties of derivatives of this compound have been explored. For instance, a study synthesized and evaluated the antioxidant activity of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. These compounds showed considerable antioxidant activity, indicating their potential as novel antioxidant agents (Gopi & Dhanaraju, 2020).
Pharmaceutical and Medicinal Interest
Compounds derived from this compound have been synthesized and evaluated for their potential medicinal applications. For example, methyl indole-3-carboxylate derivatives have shown anti-cancer activity, indicating their potential as antitumor agents (Niemyjska et al., 2012).
Chemical Structure and Electronic Properties
Investigations into the electronic structure, hydrogen bonding, solvent effects, and spectral features of related methyl 1H-indole derivatives have been conducted. These studies provide insights into the molecular properties of these compounds, which is crucial for designing new materials with specific electronic and optical properties (Srivastava et al., 2017).
properties
IUPAC Name |
methyl 3-[(E)-hydroxyiminomethyl]-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(14)10-8(6-12-15)7-4-2-3-5-9(7)13-10/h2-6,13,15H,1H3/b12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPJHRKUMGBEK-WUXMJOGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425358 | |
Record name | Methyl 3-[(hydroxyamino)methylidene]-3H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861211-41-8 | |
Record name | Methyl 3-[(hydroxyamino)methylidene]-3H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.